1-(1-Butoxy-2-chloroethoxy)butane
Description
1-(1-Butoxy-2-chloroethoxy)butane is a chlorinated ether compound featuring a butane backbone with a butoxy group and a chloroethoxy substituent. Such compounds are typically used in research and development (R&D) for applications ranging from solvents to intermediates in organic synthesis .
Properties
CAS No. |
17437-27-3 |
|---|---|
Molecular Formula |
C10H21ClO2 |
Molecular Weight |
208.72 g/mol |
IUPAC Name |
1-(1-butoxy-2-chloroethoxy)butane |
InChI |
InChI=1S/C10H21ClO2/c1-3-5-7-12-10(9-11)13-8-6-4-2/h10H,3-9H2,1-2H3 |
InChI Key |
YSDZRGVKAFAOTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(CCl)OCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key molecular and structural differences between 1-(1-Butoxy-2-chloroethoxy)butane and its analogs:
*Hypothesized values based on structural analogs.
Physicochemical Properties
- Boiling Point and Stability: 1-(1-Butoxyethoxy)butane (non-chlorinated analog) lacks data on boiling point but is stable under standard conditions, though combustion releases toxic fumes . 1-(2-Chloroethoxy)butane likely has a lower boiling point due to its smaller molecular mass (136.619 vs. 174.284 for the diether) .
- The presence of chlorine in this compound may increase susceptibility to nucleophilic substitution reactions compared to non-chlorinated diethers .
Research Findings and Data Gaps
- Synthesis Challenges : Chlorinated ethers require controlled conditions to avoid side reactions (e.g., HCl elimination) .
- Toxicity Uncertainties : Acute and chronic toxicity data are absent for many analogs, necessitating further studies .
- Environmental Fate : Chlorine substituents may enhance environmental persistence, but degradability studies are lacking .
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